molecular formula C26H22ClF3N2O5 B2578650 5-benzoyl-6-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one CAS No. 1022359-51-8

5-benzoyl-6-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

Cat. No.: B2578650
CAS No.: 1022359-51-8
M. Wt: 534.92
InChI Key: OTRJVMFJVHECLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-benzoyl-6-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a potent and selective cell-permeable inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, metabolism, and survival. Its primary research value lies in the investigation of neurodegenerative pathways, particularly those associated with Alzheimer's disease and related tauopathies. By inhibiting GSK-3β, this compound reduces the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles, which is one of the pathological hallmarks of Alzheimer's disease. Research utilizing this inhibitor has been instrumental in elucidating the direct link between GSK-3β activity and tau pathology, providing a critical tool for validating GSK-3β as a therapeutic target. Beyond tau phosphorylation, its application extends to studying the Wnt/β-catenin signaling pathway, where GSK-3β acts as a key negative regulator. Inhibition leads to the stabilization and subsequent nuclear translocation of β-catenin, modulating the expression of genes involved in cell proliferation and differentiation. This makes it a valuable compound for research in neurodevelopment, stem cell biology, and oncology. The compound's high selectivity and potency enable researchers to probe the complex physiological and pathological functions of GSK-3β across various disease models and cellular contexts.

Properties

IUPAC Name

5-benzoyl-6-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClF3N2O5/c1-36-20-13-17(9-12-19(20)37-14-15-7-10-18(27)11-8-15)22-21(23(33)16-5-3-2-4-6-16)25(35,26(28,29)30)32-24(34)31-22/h2-13,21-22,35H,14H2,1H3,(H2,31,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRJVMFJVHECLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CC=C3)OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClF3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-benzoyl-6-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a complex organic compound with potential pharmacological applications. Its structural complexity suggests diverse biological activities, which have been the subject of various studies. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C27H24ClF3N2O5, with a molecular weight of 548.94 g/mol. The compound features a tetrahydropyrimidinone core structure, substituted with various functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC27H24ClF3N2O5
Molecular Weight548.94 g/mol
Density1.371 g/cm³ (predicted)
Boiling Point675.2 °C (predicted)
pKa10.49 (predicted)

Antimicrobial Activity

Studies have shown that derivatives of tetrahydropyrimidinones exhibit significant antimicrobial properties. The compound in focus has demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, while showing weaker effects against other bacteria . The presence of electron-withdrawing groups in its structure enhances its interaction with bacterial enzymes, contributing to its antimicrobial efficacy.

Anticonvulsant Activity

Research indicates that related compounds within the tetrahydropyrimidone class exhibit anticonvulsant properties. For instance, studies on similar structures have reported effective dose ranges (ED50 values) that suggest potential for treating seizure disorders. The dual activity observed in some derivatives—exhibiting both central nervous system (CNS) stimulation and depression—highlights the complexity of their pharmacological profiles .

Antidepressant and Anxiolytic Effects

The compound's structural components suggest potential antidepressant and anxiolytic effects. Some studies have indicated that similar compounds can antagonize convulsions induced by various agents, which correlates with antidepressant activity in animal models . The presence of the chlorobenzyl group may enhance binding affinity to neurotransmitter receptors involved in mood regulation.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, docking studies suggest interactions with key amino acids in target proteins, influencing enzyme activity and receptor binding . The trifluoromethyl group may enhance lipophilicity, facilitating better membrane penetration and receptor interaction.

Case Studies

  • Antibacterial Screening : A study evaluated the antibacterial activity of several tetrahydropyrimidone derivatives, including the compound . Results indicated significant inhibition against Salmonella typhi with an IC50 value comparable to established antibiotics .
  • CNS Activity Assessment : In a behavioral study involving mice, compounds structurally similar to the target compound exhibited varied CNS effects, ranging from stimulation to sedation, depending on the specific substituents present .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and synthetic yields of the target compound with structurally related tetrahydropyrimidinones:

Compound Name Substituents (Position 5) Substituents (Position 6) Melting Point (°C) Yield (%) Key References
Target Compound Benzoyl 4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl Not reported Not reported -
4-Hydroxy-5-(4-methoxybenzoyl)-6-(4-chlorophenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one (4h) 4-Methoxybenzoyl 4-Chlorophenyl 221–223 80
4-Hydroxy-5-(4-methoxybenzoyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one (4b) 4-Methoxybenzoyl 4-Methoxyphenyl 205–206 82
5-Benzoyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one Benzoyl 4-Fluorophenyl Not reported Not reported
5-Benzoyl-4-hydroxy-6-(4-nitrophenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one Benzoyl 4-Nitrophenyl Not reported Not reported

Key Observations:

Methoxy groups (e.g., 4b ) reduce melting points compared to chlorophenyl derivatives (4h ), possibly due to decreased crystallinity.

Synthetic Yields :

  • Derivatives with methoxy or chlorophenyl groups (4h, 4b) achieve yields >80% under optimized conditions .
  • Steric hindrance from bulky substituents (e.g., 4-((4-chlorobenzyl)oxy)-3-methoxyphenyl in the target compound) may lower yields due to slower reaction kinetics .

Biological and Chemical Activity: Trifluoromethyl group: Enhances resistance to oxidative metabolism, a feature leveraged in drug design . Nitro group: May confer redox activity or serve as a hydrogen-bond acceptor, though stability under physiological conditions requires validation .

Structural Characterization :

  • Single-crystal X-ray diffraction (via SHELX or ORTEP-3 ) confirms stereochemistry and hydrogen-bonding networks in related compounds .
  • IR and NMR data (e.g., C=O stretches at ~1670 cm⁻¹, NH/OH peaks at 3200–3450 cm⁻¹) are consistent across analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.